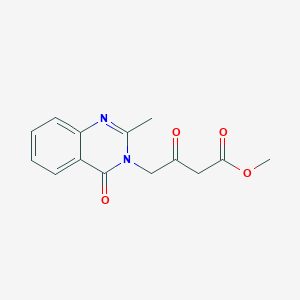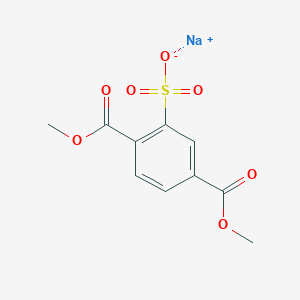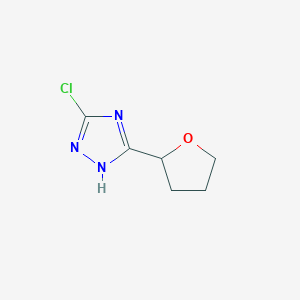
3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole consists of a triazole ring, which is a five-membered ring with two nitrogen atoms and one carbon atom, attached to a tetrahydrofuran ring and a chlorine atom . The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom.Scientific Research Applications
Energetic Materials and Gas Generators
1,2,4-Triazole derivatives have been investigated for their potential applications in nitrogen-rich gas generators. The energetic salts of various triazole compounds demonstrate high positive heats of formation, contributing significantly to the chemical energy of detonation. The study highlights the importance of azole rings and various functional groups in enhancing the physicochemical properties of these compounds (Srinivas, Ghule, & Muralidharan, 2014).
Heterocyclic Chemistry
The thermal cyclization of certain chloro-triazoles has been explored to produce triazolo-triazines, a class of heterocycles. This process involves the interaction of nucleophiles resulting in compounds with three linked triazole rings. Such research contributes to the understanding of heterocyclic chemistry and the synthesis of novel compounds (Tartakovsky et al., 2005).
Synthesis and Physical-Chemical Analysis
Research has been conducted on the synthesis and evaluation of physical-chemical properties of specific triazole derivatives. This includes detailed structural analysis using modern methods like NMR spectroscopy and mass spectrometry. Such studies are crucial for the development of new compounds with potential applications in various fields (Tatyana et al., 2019).
Microwave-Assisted Synthesis
Microwave-assisted synthesis of triazolylpropanamides has been reported, showcasing an efficient method for creating diverse compounds using 1,2,4-triazoles. This technique is significant for medicinal and agricultural chemistry, contributing to the rapid development of structurally diverse compounds (Tan, Lim, & Dolzhenko, 2017).
Biologically Active Heterocyclic Compounds
Triazoles, including 1,2,4-triazole derivatives, are recognized for their significant biological activities. Research into the synthesis and characterization of triazole derivatives with quinoline has shown antimicrobial activities, contributing to the development of new biologically active compounds (D'Souza, Nayak, D'mello, & Dayananda, 2020).
properties
IUPAC Name |
3-chloro-5-(oxolan-2-yl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h4H,1-3H2,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQSNGWTOLBTOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

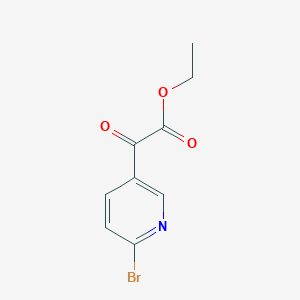
![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)


![Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394236.png)
![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)
![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)


![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
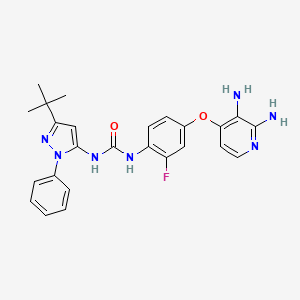
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
